抗腫瘍剤 A10

概要

説明

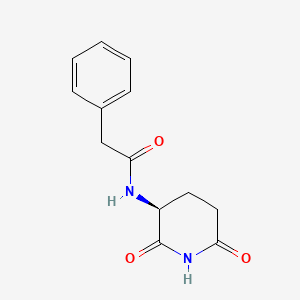

アンチネオプラストンA10は、その潜在的な抗腫瘍特性で注目を集めている化合物です。 化学式C₁₃H₁₄N₂O₃ を持つ小型分子であり、N-アシル-αアミノ酸誘導体として分類されます 。 当初はヒト尿から単離されましたが、現在では研究目的で実験室で合成されています 。 アンチネオプラストンA10は、肉腫、リンパ腫、肺がん、肝がん、腎臓がんなど、さまざまながんの治療における潜在的な用途について調査されてきました .

科学的研究の応用

Chemistry: It serves as a model compound for studying N-acyl-alpha amino acid derivatives.

Biology: It has been investigated for its potential role in modulating biological pathways.

Medicine: Antineoplaston A10 has been explored as a potential treatment for various cancers, including brain tumors and prostate cancer

Industry: Its potential use in tumor imaging has been evaluated through labeling with technetium-99m.

作用機序

アンチネオプラストンA10の作用機序には、特定の塩基対でDNAにインターカレーションする能力が含まれます。 このインターカレーションは、発がん物質のDNAヘリックスへの結合を妨げ、DNA複製、転写、または翻訳を破壊する可能性があります 。 さらに、アンチネオプラストンA10は、ドキソルビシンなどの他の抗がん剤と同様に、クロマチンに結合すると推測されています .

類似の化合物との比較

類似の化合物

アンチネオプラストンA10と構造的および機能的に類似した化合物はいくつかあります。これには以下が含まれます。

フェニルアセチルグルタミン(AS2-5): アンチネオプラストンA10の誘導体。

フェニル酢酸(PA): AS2-1混合物の成分。

独自性

アンチネオプラストンA10は、その特定の構造と、DNAインターカレーションおよびクロマチン結合を含む推定される作用機序により、ユニークです。 これは、異なる分子標的と経路を持つ可能性のある他の抗がん剤とは異なります .

生化学分析

Biochemical Properties

. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the Ras protein, where Antineoplaston A10 acts as an inhibitor . This inhibition plays a crucial role in its antineoplastic activity, as Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation.

Cellular Effects

Antineoplaston A10 has been shown to influence various cellular processes. It can induce cell cycle arrest in the G1 phase, leading to a reduction in mitosis and decreased protein synthesis . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, Antineoplaston A10 has been reported to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of Antineoplaston A10 involves its ability to intercalate into DNA at specific base pairs . This intercalation can interfere with the binding of carcinogens to the DNA helix, thereby preventing DNA replication, transcription, or translation. Furthermore, Antineoplaston A10 has been proposed to bind to chromatin, similar to other anticancer drugs like doxorubicin . This binding can lead to changes in gene expression and enzyme activity, contributing to its antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antineoplaston A10 have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over time In vitro studies have demonstrated that Antineoplaston A10 can maintain its activity over extended periods, while in vivo studies have shown its potential for sustained antineoplastic effects .

Dosage Effects in Animal Models

The effects of Antineoplaston A10 vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including neurologic toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Antineoplaston A10 is involved in several metabolic pathways, primarily related to its role as a Ras inhibitor . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are critical areas of research, as they can influence its therapeutic potential and safety profile .

Transport and Distribution

Within cells and tissues, Antineoplaston A10 is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy. Studies have shown that Antineoplaston A10 can selectively accumulate in tumor tissues, making it a promising candidate for targeted cancer therapy .

Subcellular Localization

The subcellular localization of Antineoplaston A10 is crucial for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and chromatin . This localization is facilitated by specific targeting signals and post-translational modifications that direct Antineoplaston A10 to the nucleus. These interactions are essential for its antineoplastic effects, as they enable the compound to interfere with DNA replication and transcription processes .

準備方法

合成経路と反応条件

アンチネオプラストンA10は、2段階のプロセスで合成することができます。

フェニル酢酸とL-グルタミンの縮合: この反応により、フェニルアセチル-L-グルタミンが生成されます。

工業的製造方法

特定の工業的製造方法は広く文書化されていませんが、実験室でのアンチネオプラストンA10の合成には、標準的な有機合成技術が用いられます。 このプロセスには、通常、最終生成物の高収率と純度を確保するために、特定の温度やpHレベルなどの制御された反応条件が必要です .

化学反応の分析

反応の種類

アンチネオプラストンA10は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。

一般的な試薬と条件

アンチネオプラストンA10を含む反応で使用される一般的な試薬には、次のものがあります。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など.

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アンチネオプラストンA10の酸化により、さまざまな酸化誘導体が生成される可能性があり、還元により、化合物の還元形が生成される可能性があります .

科学研究の応用

化学: N-アシル-αアミノ酸誘導体を研究するためのモデル化合物として役立ちます。

生物学: 生物学的経路の調節における潜在的な役割について調査されてきました。

類似化合物との比較

Similar Compounds

Several compounds are structurally and functionally similar to Antineoplaston A10, including:

Phenylacetylglutamine (AS2-5): A derivative of Antineoplaston A10.

Phenylacetic acid (PA): A component of the AS2-1 mixture.

Uniqueness

Antineoplaston A10 is unique due to its specific structure and its proposed mechanism of action involving DNA intercalation and chromatin binding. This distinguishes it from other anticancer compounds that may have different molecular targets and pathways .

特性

IUPAC Name |

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919683 | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91531-30-5 | |

| Record name | Antineoplaston A10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antineoplaston A10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTINEOPLASTON A10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。